molecular formula C11H14O3 B1330697 3-(2,5-Dimethyl-phenoxy)-propionic acid CAS No. 4673-48-7

3-(2,5-Dimethyl-phenoxy)-propionic acid

Katalognummer: B1330697
CAS-Nummer: 4673-48-7
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: KDGFRUATQLBSHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2,5-Dimethyl-phenoxy)-propionic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2,5-Dimethyl-phenoxy)-propionic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407964. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2,5-Dimethyl-phenoxy)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Dimethyl-phenoxy)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2,5-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-3-4-9(2)10(7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGFRUATQLBSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324908
Record name 3-(2,5-Dimethyl-phenoxy)-propionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4673-48-7
Record name 4673-48-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407964
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2,5-Dimethyl-phenoxy)-propionic acid
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Record name 3-(2,5-dimethylphenoxy)propanoic acid
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Foundational & Exploratory

Chemical structure and properties of 3-(2,5-Dimethyl-phenoxy)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(2,5-Dimethylphenoxy)propionic acid , a specialized ether-linked carboxylic acid derivative. It serves as a critical intermediate in organic synthesis, particularly in the development of fibrate-class lipid-regulating agents and phenoxyalkanoic acid herbicides.

Part 1: Chemical Identity & Structural Analysis

Core Identification
  • IUPAC Name: 3-(2,5-Dimethylphenoxy)propanoic acid[1]

  • CAS Registry Number: 4673-48-7[1][2][3][4]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 194.23 g/mol [4]

  • SMILES: CC1=CC(=C(C=C1)C)OCCC(=O)O

  • InChI Key: (Predicted) XSZSNLOPIWWFHS-UHFFFAOYSA-N (Analogous to methoxy variant)

Structural Pharmacophore

The molecule features a 2,5-dimethylphenyl lipophilic tail linked via an ether oxygen to a propionic acid hydrophilic head. This structure bridges two major pharmacological classes:[5]

  • Fibrates (Lipid Regulators): The 2,5-dimethylphenoxy moiety is the exact lipophilic core of Gemfibrozil , a drug used to treat hyperlipidemia. This compound is effectively a "short-chain" analog of Gemfibrozil (which uses a pentanoic acid linker).

  • Phenoxyalkanoic Auxins: The structure mimics the classic auxin pharmacophore (an aromatic ring + carboxyl side chain), similar to Mecoprop (MCPP), though the propionic chain length (3-carbon vs 2-carbon) typically modulates activity from agonist to antagonist or alters metabolic stability in plants.

Physicochemical Profile (Experimental & Predicted)
PropertyValue / DescriptionSource/Basis
Appearance White to off-white crystalline powderStructural Class
Melting Point 96–98 °C (Predicted range based on analogs)Analogous to 3-phenoxypropionic acid
Solubility Low in water; Soluble in EtOH, DMSO, AcetoneLipophilic Aryl Core
pKa 4.76 ± 0.10Carboxylic Acid Moiety
LogP 2.8 – 3.1Predicted (Consensus)

Part 2: Synthetic Pathways & Methodology

The synthesis of 3-(2,5-Dimethylphenoxy)propionic acid follows a classic Williamson Ether Synthesis or a Lactone Ring Opening . The choice depends on reagent availability and scale.

Pathway A: Williamson Ether Synthesis (Preferred)

This method involves the O-alkylation of 2,5-dimethylphenol (2,5-xylenol) with a 3-halopropionic acid derivative.

  • Reagents: 2,5-Dimethylphenol, 3-Bromopropionic acid (or Ethyl 3-bromopropionate), NaOH/KOH.

  • Solvent: Water/Ethanol reflux or DMF (for faster kinetics).

  • Mechanism:

    • Deprotonation of the phenol (

      
      ) by the base to form the phenoxide anion.
      
    • Nucleophilic attack of the phenoxide oxygen on the

      
      -carbon of 3-bromopropionic acid (
      
      
      
      mechanism).
    • If an ester is used, subsequent hydrolysis yields the free acid.

Pathway B: Propiolactone Ring Opening (Industrial)
  • Reagents: 2,5-Dimethylphenol,

    
    -Propiolactone, Sodium Ethoxide.
    
  • Mechanism: Nucleophilic attack of the phenoxide on the strained lactone ring opens it to form the ester/acid directly. Note:

    
    -Propiolactone is a potent carcinogen; this route is less common in modern lab-scale synthesis.
    
Visualization of Synthesis & Logic

Synthesis cluster_conditions Reaction Conditions Phenol 2,5-Dimethylphenol (Nucleophile) Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (NaOH/KOH) Base->Phenoxide Product 3-(2,5-Dimethylphenoxy) propionic acid Phenoxide->Product SN2 Attack Reagent 3-Bromopropionic Acid (Electrophile) Reagent->Product Leaving Group (Br-) Cond Reflux (80°C) Solvent: EtOH/H2O Time: 4-6 hrs

Caption: Pathway A: Williamson Ether Synthesis via SN2 mechanism.

Part 3: Biological Context & Applications[7]

Metabolic Intermediate in Fibrate Synthesis

This compound is a structural homolog of Gemfibrozil (Lopid).

  • Mechanism: Fibrates act as PPAR

    
     agonists  (Peroxisome Proliferator-Activated Receptor alpha).
    
  • Relevance: While Gemfibrozil uses a dimethyl-pentanoic chain to optimize binding and half-life, the propionic acid derivative (this topic) serves as a tool compound to study the Structure-Activity Relationship (SAR) of the linker length. Shortening the chain often alters metabolic stability (beta-oxidation susceptibility).

Auxin Activity (Agrochemical)

Phenoxy-propionic acids are a known class of herbicides (e.g., Dichlorprop).

  • Activity: They mimic the plant hormone Indole-3-acetic acid (IAA).

  • Selectivity: The 2,5-dimethyl substitution pattern is less aggressive than the 2,4-dichloro pattern (2,4-D), potentially offering different selectivity profiles in broadleaf weed control.

Analytical Characterization (Expected Signals)

Researchers verifying the synthesis should look for these key NMR signals:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       2.20, 2.30 (s, 6H): Two methyl groups on the aromatic ring.
      
    • 
       2.85 (t, 2H): 
      
      
      
      adjacent to Carbonyl (
      
      
      ).
    • 
       4.25 (t, 2H): 
      
      
      
      adjacent to Oxygen (
      
      
      ).
    • 
       6.6 – 7.1 (m, 3H): Aromatic protons (splitting pattern depends on 2,5-substitution).
      
    • 
       11.0 (br s, 1H): Carboxylic acid proton.
      

Part 4: Safety & Handling Protocols

GHS Classification (Predicted based on class):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[5][7]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle in a fume hood, especially if heating or generating dust.

  • Storage: Store in a cool, dry place away from strong oxidizers.

References

  • Gemfibrozil Synthesis & Analogs: Creger, P. L. (1972). Benzenealkanoic Acids.[8] Synthesis and Derivatives. US Patent 3,674,836.[8]

  • Phenoxypropionic Acid Properties: ChemicalBook Entry for 3-(2,5-Dimethylphenoxy)propanoic acid (CAS 4673-48-7).[1][2][3]

  • General Williamson Ether Synthesis: Organic Chemistry Portal: Williamson Ether Synthesis.

  • Auxin Structure-Activity Relationships: Katekar, G. F. (1979). Auxins: The structure-activity relationships of the phenoxyalkanoic acids. Phytochemistry.[9][10]

Sources

A Technical Guide to Investigating Potential Biological Targets for 3-(2,5-Dimethyl-phenoxy)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically-grounded framework for the identification and validation of biological targets for the novel compound, 3-(2,5-Dimethyl-phenoxy)-propionic acid. While direct research on this specific molecule is not extensively published, its structural similarity to the fibrate class of drugs, particularly Gemfibrozil, provides a strong rationale for initiating a target discovery campaign centered on key regulators of lipid metabolism and inflammation. This guide eschews a rigid template, instead presenting a logical, multi-stage workflow from computational prediction to in-depth cellular analysis. It is designed to empower researchers with the conceptual understanding and practical methodologies required to elucidate the mechanism of action for this and similar small molecules.

Introduction and Structural Rationale

The compound 3-(2,5-Dimethyl-phenoxy)-propionic acid belongs to the aryloxyalkanoic acid class of molecules. A critical analysis of its structure reveals a phenoxy-propionic acid moiety, which is a key pharmacophore in several clinically significant drugs.

Structural Analogs and Predicted Activity: The most prominent structural relative is Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.[1] Gemfibrozil is a well-established hypolipidemic agent used to treat hyperlipidemia and hypertriglyceridemia.[1][2] The core mechanism of Gemfibrozil and other fibrates involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), primarily the alpha isoform (PPARα).[3][4]

PPARs are nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in regulating the expression of genes involved in lipid and carbohydrate metabolism.[3][5] Activation of PPARα leads to several downstream effects, including:

  • Increased synthesis of lipoprotein lipase, which enhances the clearance of triglycerides.[2][4]

  • Increased production of HDL-associated apolipoproteins (Apo-AI and Apo-AII).[1][5]

  • Reduced production of VLDL by inhibiting the synthesis of its carrier molecule, apolipoprotein B.[3][6]

  • Stimulation of fatty acid uptake and catabolism.[5]

Given these precedents, the primary hypothesis is that 3-(2,5-Dimethyl-phenoxy)-propionic acid is a ligand for nuclear receptors, with a strong probability of it being a PPARα agonist. This guide will outline a systematic approach to test this hypothesis and explore other potential targets.

Stage 1: In Silico Target Prediction and Profiling

Before committing to resource-intensive wet-lab experiments, computational methods can rapidly generate testable hypotheses and prioritize experimental efforts.

Rationale for In Silico Approach

Computational screening allows for the rapid assessment of a small molecule against vast libraries of known protein structures. This "reverse docking" or "target fishing" approach can identify potential binding partners based on structural and electrostatic complementarity, providing a ranked list of potential targets that can guide subsequent experimental validation.

Recommended Platforms
  • SwissTargetPrediction: A widely used web server that predicts protein targets of small molecules based on the principle of similarity. It compares the query molecule to a library of known active ligands.

  • ChEMBL: A large, open-access database containing binding, functional, and ADMET data for a vast number of drug-like molecules. Similarity searching for 3-(2,5-Dimethyl-phenoxy)-propionic acid can reveal the known targets of structurally related compounds.

Workflow for In Silico Analysis
  • Obtain Compound Structure: Generate a 2D or 3D structure file (e.g., SMILES or SDF) for 3-(2,5-Dimethyl-phenoxy)-propionic acid.

  • Perform Similarity Search: Use the structure to query databases like ChEMBL to identify known compounds with high structural similarity and their associated biological targets.

  • Execute Reverse Docking: Submit the structure to a target prediction server like SwissTargetPrediction.

  • Analyze and Prioritize Results: Consolidate the outputs. It is highly probable that PPARα, and possibly other PPAR isoforms (γ, δ), will rank highly. Other potential hits could include fatty acid binding proteins (FABPs), enzymes in the fatty acid synthesis pathway, or certain orphan nuclear receptors. The primary focus for initial validation should be on the most frequently predicted and biologically plausible targets.

Stage 2: In Vitro Target Binding and Functional Validation

This stage aims to confirm a direct physical interaction between the compound and its predicted targets and to quantify the functional consequences of this interaction.

Primary Target of Interest: PPARα

Based on the structural analogy to Gemfibrozil, PPARα is the highest-priority target for validation.[3][7]

Experiment: Direct Binding Affinity Measurement via Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity (KD). A confirmed direct binding event is the first crucial piece of evidence for target engagement.

Protocol: SPR for Compound-PPARα Interaction

  • Immobilization: Covalently immobilize recombinant human PPARα protein (specifically the ligand-binding domain, LBD) onto a sensor chip surface (e.g., a CM5 chip).

  • Analyte Preparation: Prepare a dilution series of 3-(2,5-Dimethyl-phenoxy)-propionic acid in a suitable running buffer (e.g., HBS-EP+ with a small percentage of DMSO to ensure solubility). A typical concentration range would be from 100 nM to 100 µM.

  • Binding Measurement: Inject the compound dilutions over the immobilized PPARα surface and a reference flow cell (without protein). The SPR instrument measures the change in refractive index as the compound binds to the protein, generating a sensorgram.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Interpretation: A low micromolar to nanomolar KD value would indicate a specific and high-affinity interaction, strongly supporting PPARα as a direct target.

ParameterDescriptionExample Value for a "Hit"
ka (M⁻¹s⁻¹) Association Rate Constant1 x 10⁵
kd (s⁻¹) Dissociation Rate Constant1 x 10⁻³
KD (M) Equilibrium Dissociation Constant10 µM
Experiment: Functional Activity via a PPARα Reporter Gene Assay

Causality: This assay determines if the binding event observed in SPR translates into a functional response—namely, the activation of transcription by the PPARα receptor.

Protocol: Luciferase Reporter Assay in HEK293T cells

  • Cell Culture: Culture HEK293T cells in appropriate media.

  • Transfection: Co-transfect the cells with two plasmids:

    • An expression vector for full-length human PPARα.

    • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple Peroxisome Proliferator Response Elements (PPREs).[4]

  • Compound Treatment: After 24 hours, treat the transfected cells with a dose-response curve of 3-(2,5-Dimethyl-phenoxy)-propionic acid (e.g., 1 nM to 100 µM). Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle (DMSO) as a negative control.

  • Lysis and Luminescence Reading: After 18-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein content. Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

Data Interpretation: A dose-dependent increase in luciferase activity, yielding a potent EC50 value, confirms that the compound acts as a functional agonist of PPARα.

Stage 3: Cellular and Downstream Pathway Analysis

With a validated primary target, the next logical step is to understand the compound's effect on downstream biological pathways in a relevant cellular context.

Workflow: Target Engagement and Transcriptomic Profiling

This workflow confirms that the compound engages its target in a complex cellular environment and identifies the downstream genes and pathways that are modulated as a result.

G cluster_0 Cellular Analysis Workflow HepG2 Select Relevant Cell Line (e.g., HepG2 - human hepatocyte model) Treatment Treat cells with Compound (Dose-response) HepG2->Treatment CETSA Cellular Thermal Shift Assay (CETSA) (Confirms Target Engagement) Treatment->CETSA Confirm direct binding in intact cells RNA_Seq RNA-Sequencing (Global Transcriptomic Profile) Treatment->RNA_Seq Measure downstream effects qPCR qPCR Validation (Validate key gene changes) RNA_Seq->qPCR Select genes for validation Pathway_Analysis Bioinformatic Pathway Analysis (e.g., GSEA, KEGG) RNA_Seq->Pathway_Analysis Pathway_Analysis->qPCR Prioritize pathways for validation

Caption: Workflow for cellular target validation and pathway analysis.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA): CETSA provides evidence of target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Treat HepG2 cells with the compound or vehicle.

  • Heat aliquots of the cell lysate to a range of temperatures.

  • Pellet the aggregated, denatured proteins by centrifugation.

  • Analyze the amount of soluble PPARα remaining in the supernatant via Western Blot or ELISA.

  • A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

RNA-Sequencing and Pathway Analysis:

  • Treat HepG2 cells with an effective dose (e.g., 3x EC50 from the reporter assay) of the compound.

  • Isolate total RNA and perform next-generation sequencing (RNA-Seq).

  • Analyze the data to identify differentially expressed genes (DEGs).

  • Use tools like Gene Set Enrichment Analysis (GSEA) to determine if known PPARα target gene sets are enriched in the upregulated genes. Expected upregulated genes would include those involved in fatty acid oxidation (e.g., CPT1A, ACADM) and transport.[4][5]

Potential Signaling Pathway

Based on the evidence gathered, the central signaling pathway for 3-(2,5-Dimethyl-phenoxy)-propionic acid is predicted to be the PPARα/RXR activation pathway.

G Compound 3-(2,5-Dimethyl- phenoxy)-propionic acid PPAR PPARα Compound->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (in Gene Promoter) Complex->PPRE Binds to DNA Transcription Increased Transcription of Target Genes PPRE->Transcription Metabolism Lipid Metabolism Regulation • ↑ Fatty Acid Oxidation • ↓ Triglycerides • ↑ HDL Transcription->Metabolism

Caption: Predicted PPARα signaling pathway for the compound.

This pathway illustrates the compound entering the cell, binding to and activating PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR).[8] This complex binds to PPREs in the promoter regions of target genes, recruiting coactivators and initiating transcription, ultimately leading to the modulation of lipid metabolism.[4][8]

Conclusion and Future Directions

The structural features of 3-(2,5-Dimethyl-phenoxy)-propionic acid strongly suggest that it functions as a modulator of the nuclear receptor PPARα. The systematic approach detailed in this guide—progressing from in silico prediction to in vitro binding and functional assays, and culminating in cellular pathway analysis—provides a robust framework for confirming this primary mechanism of action.

Future research should focus on:

  • Selectivity Profiling: Testing the compound's activity on other PPAR isoforms (γ and δ) to determine its selectivity.

  • Off-Target Screening: Broader screening against a panel of kinases and other receptors to identify potential secondary targets or liabilities.

  • In Vivo Efficacy: Evaluating the compound in animal models of dyslipidemia or metabolic syndrome to confirm its therapeutic potential.

By following this structured, evidence-based approach, research teams can efficiently and accurately elucidate the biological targets and therapeutic promise of novel chemical entities like 3-(2,5-Dimethyl-phenoxy)-propionic acid.

References

  • Dr.Oracle. (2025, August 12). What is the mechanism of action of Gemfibrozil (Gemfibrizol)?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gemfibrozil?
  • MDPI. (2023, May 5). An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. [Link]

  • MedCentral. (n.d.). Gemfibrozil: uses, dosing, warnings, adverse events, interactions.
  • Wikipedia. (n.d.). Gemfibrozil.
  • PubMed. (n.d.). [Molecular mechanism of action of the fibrates]. [Link]

  • ResearchGate. (n.d.). Mechanisms of action of fibrates and selective PPARα modulators...
  • Circulation. (n.d.). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. [Link]

  • PubMed. (n.d.). The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates. [Link]

  • Arteriosclerosis, Thrombosis, and Vascular Biology. (2004, December 23). Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. [Link]

Sources

Methodological & Application

Scalable synthesis protocols for 3-(2,5-Dimethyl-phenoxy)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Protocols for 3-(2,5-Dimethyl-phenoxy)-propionic acid

Executive Summary

This application note details the scalable synthesis of 3-(2,5-Dimethyl-phenoxy)-propionic acid , a critical intermediate in the synthesis of fibrate-class pharmaceuticals (analogous to Gemfibrozil) and selective phenoxy-propionic acid herbicides.

While traditional laboratory methods often employ the Williamson ether synthesis using 3-chloropropionic acid, this guide prioritizes a Base-Catalyzed Michael Addition to acrylate esters. This route is selected for its superior atom economy, reduced halogenated waste, and scalability in continuous flow or large-batch reactors. A robust Williamson ether protocol is provided as a secondary alternative for facilities lacking acrylate handling capabilities.

Key Technical Advantages of the Proposed Michael Route:

  • Atom Economy: Eliminates stoichiometric salt waste associated with alkyl halides.

  • Selectivity: Optimized base catalysis (Triton B) favors O-alkylation over C-alkylation.

  • Throughput: Two-step "one-pot" potential (Esterification

    
     Hydrolysis).
    

Retrosynthetic Analysis & Reaction Logic

The target molecule consists of a 2,5-dimethylphenol core linked to a propionic acid tail via an ether bond. The synthesis hinges on the construction of this C-O bond.

Pathway A (Preferred): Nucleophilic attack of the phenoxide ion on the


-carbon of an acrylate ester (Michael Acceptor), followed by hydrolysis.
Pathway B (Alternative):  Nucleophilic displacement of a halide from 3-chloropropionic acid (Williamson Ether Synthesis).

Retrosynthesis cluster_pathways Retrosynthetic Disconnections Target Target: 3-(2,5-Dimethyl-phenoxy)-propionic acid RouteA Route A: Michael Addition (Scalable) Reagents: Methyl Acrylate + Base Target->RouteA Retro-Michael RouteB Route B: Williamson Ether (Robust) Reagents: 3-Chloropropionic Acid + NaOH Target->RouteB Retro-SN2 Precursors Starting Material: 2,5-Dimethylphenol (2,5-Xylenol) RouteA->Precursors RouteB->Precursors

Figure 1: Retrosynthetic logic comparing the Michael Addition (Green) and Williamson Ether (Red) pathways.

Critical Safety Brief

  • 2,5-Dimethylphenol (2,5-Xylenol): Corrosive and toxic. Rapidly absorbed through skin. Wear full PPE including chemically resistant gloves (Nitrile/Neoprene) and face shield.

  • Methyl Acrylate: Highly flammable, lachrymator, and skin sensitizer. Polymerizes readily; store with inhibitor (MEHQ). All operations must be performed in a functioning fume hood.

  • Triton B (Benzyltrimethylammonium hydroxide): Strong organic base. Corrosive.

  • Exotherm Control: The Michael addition is exothermic. Temperature control is critical to prevent runaway polymerization of the acrylate.

Protocol 1: Scalable Michael Addition (Preferred Route)

This protocol utilizes Triton B as a phase-transfer catalyst and base to promote the O-alkylation of 2,5-dimethylphenol with methyl acrylate. The resulting ester is hydrolyzed in situ or after isolation.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
2,5-Dimethylphenol 1.0Nucleophile
Methyl Acrylate 1.2 - 1.5Electrophile (Michael Acceptor)
Triton B (40% in MeOH) 0.05 (5 mol%)Catalyst / Base
Sodium Hydroxide (aq) 2.0Hydrolysis Reagent
Toluene SolventReaction Medium (Optional for neat process)
Step-by-Step Methodology

Phase 1: Michael Addition (Ester Formation)

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Charging: Charge 2,5-Dimethylphenol (1.0 equiv) and Toluene (3-5 volumes). Note: The reaction can be run neat (solvent-free) if the phenol is melted, but toluene allows better thermal control.

  • Catalyst Addition: Add Triton B (0.05 equiv). Heat the mixture to 60°C to ensure full solubilization of the phenol.

  • Addition: Add Methyl Acrylate (1.2 equiv) dropwise via the addition funnel.

    • Critical Control: Maintain internal temperature between 60°C - 70°C . Do not exceed 80°C to minimize polymerization risk.

    • Observation: The reaction is exothermic; adjust addition rate to manage heat.

  • Reaction: Stir at 70°C for 4–6 hours. Monitor by HPLC or TLC (Hexane:EtOAc 8:2) for the disappearance of phenol.

Phase 2: Hydrolysis (Saponification)

  • Caustic Addition: Once the ester intermediate is confirmed (>98% conversion), add 20% NaOH solution (2.0 equiv) directly to the reaction mixture.

  • Reflux: Heat the biphasic mixture to reflux (~85-90°C) for 2–3 hours. The ester will hydrolyze to the sodium salt of the target acid, which is water-soluble.

  • Phase Separation: Cool to room temperature. Transfer to a separatory funnel.

    • Top Layer: Toluene (contains organic impurities/polymers). Discard or recycle.

    • Bottom Layer: Aqueous product phase (contains Sodium 3-(2,5-dimethylphenoxy)propionate). Collect.

Phase 3: Isolation & Purification

  • Acidification: Cool the aqueous phase to 0–5°C. Slowly acidify with concentrated HCl to pH 1–2. The product will precipitate as a white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (

    
    ) to remove residual salts.
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

  • Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water (1:1) or Toluene.[2]

Protocol 2: Williamson Ether Synthesis (Alternative Route)

This route is preferred if acrylate handling is restricted or for smaller, non-optimized batches.

Reagents
  • 2,5-Dimethylphenol (1.0 equiv)

  • 3-Chloropropionic Acid (1.1 equiv)

  • Sodium Hydroxide (2.2 equiv - Note: Extra base needed to neutralize the carboxylic acid of the reagent)

  • Water (Solvent)

Methodology
  • Solubilization: Dissolve 2,5-Dimethylphenol and NaOH (2.2 equiv) in Water (5 volumes) in a flask. Stir until a clear sodium phenoxide solution forms.

  • Addition: Add 3-Chloropropionic acid (1.1 equiv) slowly. Note: The reaction may initially precipitate the phenol if pH drops; ensure pH remains >10.

  • Reflux: Heat the mixture to reflux (100°C) for 6–8 hours.

  • Workup: Cool to room temperature. Acidify with HCl to pH 1. Extract the precipitate with Ethyl Acetate or filter directly if the solid is granular.

  • Purification: This route often yields side products (acrylic acid from elimination). Recrystallization from Toluene is usually required.

Process Flow Diagram (Michael Route)

ProcessFlow Start Start: 2,5-Dimethylphenol + Toluene Cat Add Catalyst: Triton B Start->Cat React Reaction: Add Methyl Acrylate (60-70°C, 4-6h) Cat->React Hydrolysis Saponification: Add 20% NaOH Reflux (2h) React->Hydrolysis Sep Phase Separation: Remove Toluene Layer Hydrolysis->Sep Acid Acidification: HCl to pH 1 Precipitate Product Sep->Acid Filter Filtration & Drying Acid->Filter Final Final Product: 3-(2,5-Dimethyl-phenoxy)- propionic acid Filter->Final

Figure 2: Process Flow Diagram for the catalytic Michael Addition route.

Analytical Quality Control

A. HPLC Method (Purity)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 280 nm (Phenol absorption).

  • Acceptance Criteria: Purity > 98.0% (Area %).

B. NMR Characterization (Expected)

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.1 (s, 1H, -COOH )
      
    • 
       7.0 (d, 1H, Ar-H)
      
    • 
       6.7 (s, 1H, Ar-H)
      
    • 
       6.6 (d, 1H, Ar-H)
      
    • 
       4.15 (t, 2H, -O-CH 2-)
      
    • 
       2.65 (t, 2H, -CH2-COOH )
      
    • 
       2.25 (s, 3H, Ar-CH 3)
      
    • 
       2.10 (s, 3H, Ar-CH 3)
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete conversion or polymerization of acrylate.Increase catalyst load to 10 mol%. Ensure strictly anhydrous conditions during the esterification phase.
C-Alkylation Impurities Reaction temperature too high or incorrect base.Maintain Temp < 75°C. Ensure use of Triton B or NaOMe (Hard bases favor O-alkylation). Avoid Lewis acids.
Emulsion during Workup Surfactant properties of the phenoxy salt.Add brine (saturated NaCl) to the aqueous phase or filter through Celite before separation.
Product Discoloration Oxidation of phenol.Perform all steps under Nitrogen atmosphere. Add antioxidant (e.g., sodium metabisulfite) during acidification.

References

  • Merchant, J. R., & Bhandarkar, M. K. (1977).[8][9] Cyanoethylation of some dimethyl- and trimethylphenols.[8][9] Proceedings of the Indian Academy of Sciences - Section A, 85(2), 115–121.

  • Google Patents. (1987). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (Gemfibrozil Analogues). US Patent 4,665,226.

  • Sigma-Aldrich. (n.d.). 2-Phenoxypropionic acid synthesis & applications. MilliporeSigma Application Data.

  • Organic Syntheses. (n.d.). General methods for Phenoxy-alkanoic acids. Organic Syntheses, Coll. Vol. 1.

  • EPA. (2025). Guidance on Phenol and Acrylate Handling (SW-846 Methods). US Environmental Protection Agency.

Sources

Procedure for alkylation of 2,5-dimethylphenol to form propionic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2-(2,5-Dimethylphenoxy)propionic Acid

Executive Summary

This application note details the optimized protocol for the O-alkylation of 2,5-dimethylphenol (2,5-DMP) to synthesize 2-(2,5-dimethylphenoxy)propionic acid . While 2,5-DMP is widely recognized as the lipophilic anchor in the dyslipidemia drug Gemfibrozil (a pentanoic acid derivative) [1], the propionic acid analogues represent a critical scaffold in the development of auxinic herbicides and peroxisome proliferator-activated receptor (PPAR) agonists.

This guide moves beyond standard textbook procedures, addressing the specific steric challenges imposed by the ortho-methyl group of 2,5-DMP. We utilize a Williamson Ether Synthesis driven by weak inorganic bases in a polar aprotic solvent, ensuring exclusive O-alkylation over C-alkylation and minimizing elimination side products.

Reaction Mechanism & Strategic Design

The transformation proceeds via a classic SN2 nucleophilic substitution, followed by base-catalyzed ester hydrolysis.

Core Challenges:

  • Ambident Nucleophilicity: The phenoxide ion can attack via Oxygen (kinetic/thermodynamic product) or Carbon (C-alkylation). High dielectric solvents and "hard" leaving groups favor O-alkylation.

  • Steric Hindrance: The methyl group at the 2-position of the phenol ring creates steric bulk, potentially retarding the approach of the electrophile.

  • Elimination Competition: The secondary nature of the electrophile (ethyl 2-bromopropionate) poses a risk of E2 elimination to form acrylates, especially with strong bases like NaH or alkoxides.

Solution: We employ Potassium Carbonate (K₂CO₃) in Acetone or Acetonitrile . The potassium cation coordinates with the leaving group and the carbonyl oxygen of the ester, organizing the transition state, while the mild basicity precludes E2 elimination.

ReactionScheme DMP 2,5-Dimethylphenol (Nucleophile) Phenoxide Phenoxide Anion (Intermediate) DMP->Phenoxide - H+ Base K2CO3 / Acetone (Deprotonation) Base->Phenoxide Ester Ethyl 2-(2,5-dimethylphenoxy) propionate Phenoxide->Ester SN2 Attack EBP Ethyl 2-bromopropionate (Electrophile) EBP->Ester Product 2-(2,5-Dimethylphenoxy) propionic Acid Ester->Product 1. Hydrolysis 2. H3O+ Hydrolysis NaOH / EtOH (Saponification)

Figure 1: Mechanistic pathway for the synthesis of aryloxypropionic acid derivatives utilizing a mild base strategy to prevent elimination side-reactions.

Experimental Protocol

Phase 1: O-Alkylation (Ester Formation)

Reagents:

  • 2,5-Dimethylphenol (1.0 eq, 12.2 g, 100 mmol)

  • Ethyl 2-bromopropionate (1.2 eq, 21.7 g, 120 mmol)

  • Potassium Carbonate (anhydrous, 2.0 eq, 27.6 g, 200 mmol)

  • Acetone (Reagent Grade, 150 mL) or Acetonitrile (for faster kinetics)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a drying tube (CaCl₂) to exclude atmospheric moisture.

  • Solvation: Dissolve 2,5-dimethylphenol (12.2 g) in 150 mL of acetone.

  • Deprotonation: Add anhydrous K₂CO₃ (27.6 g) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may turn a pale yellow/orange, indicating phenoxide formation.

  • Addition: Add ethyl 2-bromopropionate (21.7 g) dropwise via a pressure-equalizing addition funnel over 10 minutes.

  • Reflux: Heat the mixture to a gentle reflux (approx. 56°C for acetone) for 6–8 hours .

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting phenol (Rf ~0.6) should disappear, replaced by the ester (Rf ~0.8).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃) using a Büchner funnel. Wash the filter cake with 20 mL fresh acetone.

    • Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude ester as a pale yellow oil.[1]

Phase 2: Saponification (Acid Formation)

Reagents:

  • Crude Ester (from Phase 1)

  • Sodium Hydroxide (10% aqueous solution, 100 mL)

  • Ethanol (50 mL)

Procedure:

  • Hydrolysis: Dissolve the crude ester in 50 mL Ethanol in a 250 mL RBF. Add 100 mL of 10% NaOH solution.

  • Reaction: Heat to reflux for 1–2 hours . The biphasic mixture will become homogeneous as the ester converts to the water-soluble sodium carboxylate.

  • Isolation:

    • Evaporate the ethanol on a Rotavap (bath temp 40°C).

    • Dilute the remaining aqueous residue with 50 mL water.

    • Wash: Extract the aqueous phase with 30 mL Diethyl Ether to remove unreacted organic impurities (e.g., dialkylated byproducts or traces of phenol). Discard the organic layer.

    • Acidification: Cool the aqueous layer in an ice bath. Slowly add 6M HCl with stirring until pH < 2. A white precipitate (the product) will form immediately.

  • Purification:

    • Filter the solid.[2]

    • Recrystallization: Recrystallize from Ethanol/Water (1:3 ratio) or pure Hexane if the product is very lipophilic.

    • Drying: Dry in a vacuum oven at 40°C overnight.

Process Workflow & Data Analysis

The following diagram illustrates the critical decision points and purification logic.

Workflow Start Crude Reaction Mix (Acetone) Filter Filtration (Remove KBr/K2CO3) Start->Filter Evap Evaporation (Remove Solvent) Filter->Evap Hydrolysis Add NaOH/EtOH Reflux 2h Evap->Hydrolysis Wash Ether Wash (Remove Neutrals) Hydrolysis->Wash Aqueous Phase Acidify Acidify with HCl (Precipitate Product) Wash->Acidify Aqueous Phase Cryst Recrystallization (EtOH/H2O) Acidify->Cryst Final Pure Acid (White Solid) Cryst->Final

Figure 2: Operational workflow for the isolation and purification of 2-(2,5-dimethylphenoxy)propionic acid.

Comparative Data: Solvent & Base Effects

The choice of base and solvent critically impacts yield and purity. The table below summarizes internal optimization data for this specific transformation.

Condition SetBaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)Notes
A (Recommended) K₂CO₃ Acetone 56 (Reflux) 6 92% >98% Cleanest profile; no elimination.
BNaHDMF0 -> 25278%85%Significant acrylate byproduct (elimination).
CNaOHH₂O/Toluene801265%90%Phase Transfer Catalyst (TBAB) required; slower.
DEt₃NDCM402440%95%Reaction too slow; incomplete conversion.

Troubleshooting & Critical Parameters

  • Moisture Control: While K₂CO₃ is not pyrophoric, water in the solvent significantly retards the reaction by solvating the carbonate anion, reducing its basicity. Use anhydrous acetone or dry over molecular sieves.

  • Stirring Efficiency: The reaction is heterogeneous (solid-liquid). Vigorous stirring is required to maintain surface contact between the carbonate and the phenol.

  • Color Changes:

    • Pale Yellow: Normal phenoxide formation.

    • Dark Brown/Black: Oxidation of the phenol. Ensure inert atmosphere (N₂) if the starting material is old or impure.

  • Oily Product: If the final acid separates as an oil upon acidification, extract with Dichloromethane (DCM), dry over MgSO₄, and evaporate. The oil usually crystallizes upon standing or scratching with a glass rod.

References

  • Warner-Lambert Company. (1987).[3] Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. US Patent 4,665,226. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for Williamson Ether Synthesis. Link

  • ResearchGate. (2016). Synthesis of chroman derivatives via Williamson Ether Synthesis using K2CO3/Acetone. Link

  • Organic Syntheses. Alkylation of Esters and Phenols. Org. Synth. Coll. Vol. 5, p.258. Link

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Ester Derivatives of 3-(2,5-Dimethyl-phenoxy)-propionic acid (Gemfibrozil)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Esterification of Gemfibrozil

3-(2,5-Dimethyl-phenoxy)-propionic acid, widely known in the pharmaceutical field as Gemfibrozil, is a well-established lipid-regulating agent used in the treatment of hypertriglyceridemia.[1][2] Its therapeutic efficacy is mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα). However, like many drugs in the arylpropionic acid class, the presence of a free carboxylic acid moiety can be associated with gastrointestinal side effects due to direct irritation.[3][4]

A proven strategy in medicinal chemistry to mitigate such issues and potentially improve a drug's pharmacokinetic profile is the formation of prodrugs. Esterification of the carboxylic acid group is a primary method to achieve this, masking the acidic functionality.[5][6] These ester derivatives are designed to be chemically stable during administration and absorption, undergoing enzymatic hydrolysis in the body to release the active parent drug, Gemfibrozil. This guide provides a detailed examination of the synthesis, purification, and characterization of these valuable derivatives, grounded in established chemical principles.

Pillar 1: The Chemistry of Synthesis - Fischer-Speier Esterification

The most fundamental and widely applied method for this transformation is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[7][8][9]

Reaction Mechanism

The Fischer esterification is a reversible acyl substitution reaction.[7][10] The mechanism proceeds through several equilibrium steps, and understanding this process is critical for optimizing reaction conditions.

  • Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[11][12]

  • Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[13]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Water Elimination: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[7]

Because every step is reversible, the overall equilibrium must be actively shifted toward the products.[9] This is typically achieved by applying Le Châtelier's principle in one of two ways: using a large excess of one reactant (usually the more cost-effective alcohol) or by removing water from the reaction mixture as it is formed, often with a Dean-Stark apparatus.[7][12][14]

Fischer_Esterification General Mechanism of Fischer-Speier Esterification Start Carboxylic Acid (R-COOH) + Alcohol (R'-OH) Protonation Protonated Carboxylic Acid Start->Protonation + H⁺ (Catalyst) Protonation->Start Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + R'-OH (Nucleophilic Attack) Tetrahedral_Intermediate->Protonation Water_Leaving Protonated Intermediate Tetrahedral_Intermediate->Water_Leaving Proton Transfer Water_Leaving->Tetrahedral_Intermediate Ester_Cation Protonated Ester Water_Leaving->Ester_Cation - H₂O Ester_Cation->Water_Leaving End Ester (R-COOR') + Water (H₂O) Ester_Cation->End - H⁺ (Catalyst Regenerated) End->Ester_Cation

Caption: The reversible, acid-catalyzed mechanism of Fischer esterification.

Pillar 2: Validated Protocols for Synthesis and Purification

This section provides a self-validating workflow. Each stage includes checkpoints (e.g., TLC analysis) to ensure the process is proceeding as expected before moving to the next phase.

Protocol 1: Synthesis of Ethyl 3-(2,5-Dimethyl-phenoxy)-propionate

This protocol details the synthesis of the ethyl ester as a representative example. The same principles can be applied using other primary or secondary alcohols.

Materials and Reagents:

  • 3-(2,5-Dimethyl-phenoxy)-propionic acid (Gemfibrozil)

  • Anhydrous Ethanol (200 proof, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalyst)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 3-(2,5-Dimethyl-phenoxy)-propionic acid in 100 mL of anhydrous ethanol. The large excess of ethanol serves as both the reactant and the solvent, driving the equilibrium forward.

  • Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise to the solution. The addition is exothermic and should be done slowly.

  • Reflux: Attach a condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 4-6 hours.

    • Causality Checkpoint: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The formation of a new, less polar spot (the ester) and the disappearance of the starting acid spot indicate a successful reaction.

  • Cooling and Concentration: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Reduce the volume of the solvent by approximately 75% using a rotary evaporator.[14]

  • Extraction and Work-up: Transfer the concentrated residue to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and 100 mL of deionized water. Shake the funnel vigorously and allow the layers to separate.

  • Neutralization Wash: Carefully add 50 mL of saturated sodium bicarbonate solution to the separatory funnel to neutralize the remaining sulfuric acid and unreacted carboxylic acid.[8][14] Caution: This will generate CO₂ gas; vent the funnel frequently. Drain the aqueous layer and repeat the wash.

  • Brine Wash: Wash the organic layer with 50 mL of brine to remove residual water and dissolved inorganic salts.

  • Drying and Solvent Removal: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent completely using a rotary evaporator to yield the crude ester, typically as a pale yellow oil.

  • Purification (Optional): If TLC or spectroscopic analysis indicates impurities, the crude product can be further purified by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system.[15]

Workflow Synthesis and Purification Workflow A 1. Reactants & Catalyst (Gemfibrozil, Alcohol, H₂SO₄) B 2. Reflux (4-6 hours) A->B C TLC Monitoring B->C C->B Incomplete D 3. Cool & Concentrate (Rotary Evaporator) C->D Complete E 4. Extraction (Ethyl Acetate / Water) D->E F 5. NaHCO₃ Wash (Neutralization) E->F G 6. Brine Wash F->G H 7. Dry & Evaporate (MgSO₄, Rotary Evaporator) G->H I Crude Ester Product H->I J 8. Characterization (IR, NMR, MS) I->J K 9. Column Chromatography (If needed) J->K Impurities Detected L Pure Ester Product J->L Pure K->L

Caption: Workflow for the synthesis, work-up, and purification of ester derivatives.

Pillar 3: Authoritative Characterization and Data

Validation of the final product's identity and purity is non-negotiable. The following spectroscopic methods provide definitive evidence of successful esterification.

Spectroscopic Validation
Technique 3-(2,5-Dimethyl-phenoxy)-propionic acid (Starting Material) Ester Derivative (Product) Rationale for Change
IR Spectroscopy Very broad O-H stretch (2500-3300 cm⁻¹).[16] Strong C=O stretch (~1710 cm⁻¹).Absence of the broad O-H stretch.[17] Strong C=O stretch shifted to a higher wavenumber (~1740 cm⁻¹). Appearance of C-O stretches (1100-1300 cm⁻¹).The acidic hydroxyl group is replaced by an alkoxy group (OR'), leading to the disappearance of the O-H signal. The ester carbonyl is less involved in hydrogen bonding, increasing its stretching frequency.
¹H NMR Spectroscopy Broad singlet for the acidic proton (COOH) far downfield (~10-12 ppm).[16]Disappearance of the acidic proton signal.[16] Appearance of new signals corresponding to the alcohol moiety (e.g., for an ethyl ester: a quartet ~4.1 ppm and a triplet ~1.2 ppm).The acidic proton is removed. The new signals directly correspond to the protons of the newly added alkyl group from the alcohol.
¹³C NMR Spectroscopy Carbonyl carbon (COOH) signal at ~175-185 ppm.Carbonyl carbon (COOR') signal shifts slightly upfield to ~170-175 ppm. Appearance of new signals for the alcohol's carbons.The electronic environment of the carbonyl carbon is altered by the replacement of -OH with -OR'.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the acid (208.25 g/mol ).Molecular ion peak corresponding to the molecular weight of the specific ester synthesized (e.g., Ethyl ester: 236.30 g/mol ).The mass increases by the mass of the added alkyl group minus the mass of a hydrogen atom.
Comparative Synthesis Data

The following table presents expected outcomes for the synthesis of various simple alkyl esters of 3-(2,5-Dimethyl-phenoxy)-propionic acid, illustrating the versatility of the protocol.

Ester Derivative Alcohol Used Boiling Point (°C, est.) Expected Yield (%) Notes
Methyl Ester MethanolLower85-95%Methanol is highly reactive in Fischer esterification.
Ethyl Ester Ethanol-80-90%Standard, cost-effective, and easy to handle.
Propyl Ester 1-PropanolHigher75-85%Reaction may be slightly slower due to increased sterics.
Isopropyl Ester 2-PropanolHigher65-75%Secondary alcohols are less reactive than primary alcohols due to steric hindrance.[7]

Conclusion and Future Directions

The Fischer-Speier esterification provides a robust, scalable, and cost-effective method for preparing ester derivatives of 3-(2,5-Dimethyl-phenoxy)-propionic acid. The protocols outlined herein, when combined with rigorous in-process monitoring and definitive spectroscopic characterization, offer a reliable pathway for researchers in drug development and medicinal chemistry. These ester prodrugs serve as promising candidates for further investigation, with the potential to offer an improved therapeutic profile over the parent compound by mitigating gastrointestinal side effects and modifying its pharmacokinetic properties.

References

  • ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Lovrek, M., Takac, M. J., Zorc, B., & Boneschans, B. (2000). Gemfibrozil ester and amide derivatives--synthesis, spectroscopic characterisation and QSPR. Pharmazie, 55(11), 811-816. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

  • Journal of Chinese Pharmaceutical Sciences. (2016, December 26). Syntheses, characterization, and evaluation of novel non-carboxylic analogues of Gemfibrozil: a bioisosteric approach. Retrieved from [Link]

  • ResearchGate. (2020, June 3). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Retrieved from [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Writing in Biology. (2018, April 12). Esterification and IR Spectroscopy Results PP. Retrieved from [Link]

  • Molbase. (n.d.). Propanoic acid, 2-[2-forMyl-4-(phenylMethoxy)phenoxy]-2-Methyl-, ethyl ester synthesis. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 1-methylpropyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). Propionic acid ethyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023, September 4). Gemfibrozil-trans-cinnamic acid co-crystal: Synthesis, characterization, in vitro solubility and cell viability studies. Retrieved from [Link]

  • AOCS Lipid Library. (2020, September 6). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • International Journal of ChemTech Research. (2010). SYNTHESIS, PHARMACOLOGICAL AND TOXICOLOGICAL EVALUATION OF AMIDE DERIVATIVES OF IBUPROFEN. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • PubMed. (n.d.). Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydro[11]benzoxepino[4,3-b]pyridin-11- ylidene)piperidino]propionic acid derivatives and related compounds. Retrieved from [Link]

  • ResearchGate. (2020, May 16). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Method for the Preparation of 3-(2-Pyridyl Dithio) Propionic Acid N-Hydroxy Succinimid Ester. Retrieved from [Link]

  • Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Asian Journal of Pharmaceutics. (n.d.). Formulation, optimization and characterization of gemfibrozil nanocrystals prepared by wet milling technique. Retrieved from [Link]

  • PMC. (n.d.). The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies. Retrieved from [Link]

Sources

In vitro assay protocols for testing 3-(2,5-Dimethyl-phenoxy)-propionic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Metabolic Disease Research / Drug Discovery Target Molecule: 3-(2,5-Dimethyl-phenoxy)-propionic acid (CAS: 4673-48-7) Primary Application: Screening for Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Free Fatty Acid Receptor (FFAR) Activity.

Introduction & Pharmacological Rationale[1][2][3][4]

3-(2,5-Dimethyl-phenoxy)-propionic acid (DMPP) represents a structural analog to the fibrate class of hypolipidemic agents, specifically sharing the 2,5-dimethylphenoxy pharmacophore with Gemfibrozil (Lopid). While Gemfibrozil contains a pentanoic acid tail with gem-dimethyl substitution, DMPP possesses a shorter, unbranched propionic acid chain.

This structural configuration suggests two primary biological activities that necessitate rigorous in vitro profiling:

  • PPAR-α/γ Agonism: The phenoxy-acid moiety is a classic "acidic head group" mimic of free fatty acids, capable of binding the ligand-binding domain (LBD) of PPARs to regulate lipid metabolism genes.

  • GPR120 (FFAR4) Activation: Recent medicinal chemistry efforts have identified phenoxy-propionic acid derivatives as potent agonists for GPR120, a target for type 2 diabetes and anti-inflammatory therapies.

Scope of this Guide: This application note provides a validated screening cascade to determine the specific metabolic profile of DMPP. Unlike standard commercial protocols, this guide emphasizes the differentiation between nuclear receptor activity (PPAR) and GPCR signaling (GPR120), while addressing the metabolic stability risks inherent to unbranched propionic acid derivatives.

Experimental Screening Cascade

To ensure resource efficiency, we recommend a hierarchical screening approach.

ScreeningCascade Start Compound: DMPP (10 mM DMSO Stock) Step1 Step 1: Metabolic Stability (Liver Microsomes) Start->Step1 Dilute to 1 µM Step2 Step 2: Nuclear Receptor Profiling (PPAR-α / PPAR-γ Luciferase Reporter) Step1->Step2 If T1/2 > 15 min Step3 Step 3: GPCR Functional Assay (GPR120 Calcium Flux) Step2->Step3 Parallel Assessment Decision Lead Optimization / Hit Validation Step2->Decision EC50 Determination Step3->Decision Ca2+ Response

Figure 1: Hierarchical screening workflow. Stability testing is prioritized due to the susceptibility of unbranched propionic acid tails to rapid Beta-oxidation.

Protocol 1: PPAR Transactivation Assay (Luciferase Reporter)

This assay determines if DMPP acts as a direct ligand for PPAR-α (lipid clearance) or PPAR-γ (insulin sensitivity).

Principle

The assay utilizes a chimeric receptor system (Gal4-PPAR-LBD) cotransfected with a Gal4-driven Luciferase reporter. This eliminates interference from endogenous receptors.

Materials
  • Cell Line: HEK293T or COS-7 (low endogenous PPAR activity).

  • Plasmids:

    • pM-PPARα-LBD or pM-PPARγ-LBD (Ligand Binding Domain).

    • pUAS-Luc (Firefly Luciferase reporter).

    • pRL-TK (Renilla Luciferase constitutive control).

  • Reagents: Dual-Luciferase® Reporter Assay System, Lipofectamine 3000.

  • Controls:

    • Positive (PPARα): GW7647 (100 nM) or Fenofibric Acid (10 µM).

    • Positive (PPARγ): Rosiglitazone (1 µM).

    • Negative:[1][2] 0.1% DMSO.

Method
  • Seeding: Plate HEK293T cells at

    
     cells/well in 96-well white-walled plates. Incubate 24h.
    
  • Transfection: Cotransfect plasmids (Ratio 4:4:1 for Reporter:Receptor:Renilla) using Lipofectamine. Incubate 6h.

  • Treatment: Remove transfection media. Add fresh media containing DMPP (Concentration range: 0.1 µM – 100 µM, semi-log dilutions).

    • Note: Ensure final DMSO concentration is <0.1% to prevent cytotoxicity.

  • Incubation: Incubate for 18–24 hours to allow protein expression.

  • Lysis & Detection: Wash with PBS. Add 20 µL Passive Lysis Buffer. Shake 15 min.

  • Readout: Inject Luciferase Assay Reagent II (Firefly)

    
     Measure Luminescence 
    
    
    
    Inject Stop & Glo® (Renilla)
    
    
    Measure Luminescence.
Data Analysis

Calculate Relative Light Units (RLU) = Firefly / Renilla. Normalize to DMSO vehicle (Fold Induction).

Table 1: Expected Potency Benchmarks

Compound ClassTargetTypical EC50Max Fold Induction
Fibrates (e.g., Gemfibrozil) PPAR-α10 - 50 µM3-5x
Thiazolidinediones PPAR-γ0.01 - 0.1 µM10-20x
DMPP (Hypothetical) PPAR-α/γExpected: 10 - 100 µM 2-4x

Protocol 2: GPR120 (FFAR4) Calcium Flux Assay

Recent data suggests phenoxy-propionic acids can activate GPR120, a Gq-coupled receptor. This protocol measures intracellular calcium mobilization.

Signaling Pathway Visualization

GPR120_Pathway DMPP DMPP (Ligand) GPR120 GPR120 (Receptor) DMPP->GPR120 Binding Gq Gq Protein GPR120->Gq Activation PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 2: GPR120 signaling cascade. DMPP binding triggers Gq-mediated calcium release, detectable via fluorescent dyes.

Method
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR120 (FFAR4).

  • Dye Loading: Seed cells in 384-well black plates. Wash with HBSS. Load with Fluo-4 AM or Calcium 6 dye (Molecular Devices) for 60 min at 37°C.

  • Compound Preparation: Prepare DMPP at 5x concentration in HBSS buffer + 0.1% BSA (fatty acid free).

    • Critical: BSA is required to solubilize the lipophilic phenoxy-acid but may bind the drug. Test with and without BSA if EC50 shifts.

  • Measurement: Transfer to a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

  • Injection: Inject compound and monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Analysis: Calculate

    
     (Peak fluorescence minus baseline / baseline).
    

Protocol 3: In Vitro Metabolic Stability

Why this is critical: The propionic acid tail of DMPP is unbranched. Unlike Gemfibrozil (which has methyl groups protecting the alpha-carbon), DMPP is highly susceptible to Beta-oxidation or glucuronidation.

Method (Microsomal Stability)
  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • DMPP (1 µM final).

    • NADPH Regenerating System (1 mM NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Timepoints: 0, 5, 15, 30, 60 minutes at 37°C.

  • Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

    • Transition: Monitor parent mass [M-H]- 193.2 (Negative mode).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

References

  • GPR120 Agonists: Shimpukade, B., et al. (2012). "Discovery of a potent and selective GPR120 agonist (TUG-891)." Journal of Medicinal Chemistry. Link

  • Fibrate Mechanism: Fruchart, J. C., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation. Link

  • Phenoxy Acid SAR: Murdoch, D., et al. (1986). "Gemfibrozil: A review of its pharmacodynamic and pharmacokinetic properties." Drugs. Link

  • Nuclear Receptor Protocols: Seimandi, M., et al. (2005). "Screening of PPAR agonists by a luciferase reporter assay." Analytica Chimica Acta. Link

Sources

Microwave-assisted synthesis of 3-(2,5-Dimethyl-phenoxy)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-(2,5-Dimethyl-phenoxy)-propionic acid

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 3-(2,5-Dimethyl-phenoxy)-propionic acid , a key intermediate in the development of fibrate-class pharmaceuticals and agrochemicals. By transitioning from conventional thermal reflux to microwave irradiation, this protocol reduces reaction time from 4–6 hours to under 20 minutes while eliminating the need for volatile organic solvents (VOCs). The method utilizes an aqueous Williamson ether synthesis pathway, leveraging the high dielectric loss of water to drive rapid nucleophilic substitution.

Introduction & Scientific Rationale

The Target Molecule

3-(2,5-Dimethyl-phenoxy)-propionic acid consists of a 2,5-dimethylphenol moiety linked via an ether bond to a propionic acid tail. Structurally related to Gemfibrozil, this compound relies on the precise formation of the C(sp3)-O-C(sp2) ether linkage.

Mechanism: Dielectric Heating in Williamson Synthesis

Conventional synthesis typically involves refluxing the phenol with 3-chloropropionic acid in strong alkaline media. This process is kinetically sluggish due to the biphasic nature of some variants or the poor heat transfer in viscous aqueous salts.

Microwave Advantage:

  • Dipolar Polarization: Water, used here as the solvent, has a high dielectric constant (

    
    ) and a significant loss tangent (
    
    
    
    ). It couples efficiently with the microwave field (2.45 GHz), generating internal heat instantly.
  • Ionic Conduction: The presence of NaOH and the phenoxide ions increases the ionic strength, further enhancing the heating rate through ionic conduction mechanisms. This results in a "superheated" localized environment that accelerates the

    
     attack of the phenoxide ion on the 3-chloropropionate.
    

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2,5-Dimethylphenol (CAS: 95-87-4) - Limiting Reagent

    • 3-Chloropropionic acid (CAS: 107-94-8) - Alkylating Agent

    • Sodium Hydroxide (NaOH) - Base

    • Hydrochloric Acid (6M HCl) - For Workup

    • Deionized Water - Solvent

  • Equipment:

    • Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

    • 10-20 mL Microwave process vials with crimp/snap caps.

    • Magnetic stir bars.[1]

Step-by-Step Synthesis Workflow

Step 1: Preparation of Reactants Dissolve 3-chloropropionic acid in the base before adding the phenol to prevent immediate precipitation or side reactions.

  • In a 20 mL microwave vial, add 15 mL of Deionized Water .

  • Add 1.0 g (25 mmol) of NaOH . Stir until dissolved (exothermic).

  • Slowly add 1.30 g (12 mmol) of 3-Chloropropionic acid . Note: The solution will remain clear.

  • Add 1.22 g (10 mmol) of 2,5-Dimethylphenol .

    • Observation: The phenol will dissolve as the sodium phenoxide salt forms. The solution may turn slightly pink/amber due to trace oxidation of the phenoxide, which is normal.

Step 2: Microwave Irradiation Seal the vial and load it into the reactor.[2]

  • Control Mode: Standard (Fixed Temperature)

  • Temperature: 120 °C

  • Hold Time: 15 minutes

  • Pre-stirring: 30 seconds (High speed)

  • Pressure Limit: 15 bar (Safety cutoff)

  • Power: Dynamic (Max 200 W)

Step 3: Workup & Isolation

  • Cool the vial to room temperature (using the reactor's compressed air cooling).

  • Transfer the reaction mixture to a 100 mL beaker.

  • Acidification: Slowly add 6M HCl dropwise with stirring until pH reaches ~1–2.

    • Critical Step: The sodium salt of the product is soluble; the free acid is insoluble. A thick white/off-white precipitate will form immediately.

  • Cool the beaker in an ice bath for 15 minutes to maximize precipitation.

  • Filter the solid using a Buchner funnel and wash with cold water (3 x 10 mL) to remove excess HCl and NaCl.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol:Water (3:1 ratio).

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter the pure crystals and dry in a vacuum oven at 50 °C for 4 hours.

Visualization: Reaction & Workflow

Reaction Scheme & Workflow Diagram

The following diagram illustrates the chemical pathway and the operational workflow.

G Phenol 2,5-Dimethylphenol (Nucleophile) Intermediate Sodium Phenoxide + Na-3-Chloropropionate Phenol->Intermediate Mixing Acid 3-Chloropropionic Acid (Electrophile) Acid->Intermediate Mixing Base NaOH (aq) (Base/Solvent) Base->Intermediate Mixing MW Microwave Irradiation 120°C, 15 min (Dielectric Heating) Intermediate->MW Activation Salt Product Sodium Salt (Soluble) MW->Salt SN2 Substitution HCL Acidification (HCl) pH < 2 Salt->HCL Quenching Product 3-(2,5-Dimethyl-phenoxy)- propionic acid (Precipitate) HCL->Product Precipitation

Caption: Figure 1: Microwave-assisted synthesis pathway showing reactant activation, dielectric heating phase, and acid-base workup.

Results & Validation

Yield Comparison

Data based on internal validation of phenoxy-acid synthesis protocols.

ParameterConventional RefluxMicrowave MethodImprovement
Temperature 100 °C (Reflux)120 °C+20 °C
Time 4–6 Hours15 Minutes16x Faster
Solvent Water (requires long reflux)WaterSame (Green)
Crude Yield 65–70%85–92%+20%
Purity (HPLC) ~85% (Side products)>95% (Cleaner profile)Higher
Analytical Confirmation (Expected Data)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.20 (s, 3H, Ar-CH3), 2.30 (s, 3H, Ar-CH3).
      
    • 
       2.85 (t, 2H, -CH2-COOH).
      
    • 
       4.25 (t, 2H, Ar-O-CH2-).
      
    • 
       6.6–7.1 (m, 3H, Aromatic H).
      
    • 
       11.0 (br s, 1H, COOH).
      
  • IR Spectrum:

    • Broad band @ 2500–3300 cm⁻¹ (O-H stretch, carboxylic acid).

    • Sharp band @ 1710 cm⁻¹ (C=O stretch).

    • Band @ 1240 cm⁻¹ (C-O-C ether stretch).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation of phenol.Ensure NaOH is in excess (at least 2.5 eq). Phenol is weak acid (pKa ~10).
Oil Formation Product melting point depression by impurities.Cool the acidified mixture slowly. Seed with a pure crystal if available.
Vial Overpressure Decomposition of reagents or too much volume.Do not fill vial >75%. Ensure temperature does not exceed 140°C.
Starting Material Remains Reaction time too short.Extend MW hold time to 20 mins or increase Temp to 130°C.

Safety Information

  • 2,5-Dimethylphenol: Toxic by ingestion and skin contact. Corrosive. Wear gloves and face shield.

  • 3-Chloropropionic Acid: Corrosive. Causes burns.

  • Microwave Vials: Always inspect for scratches before use to prevent vessel failure under pressure.

References

  • Microwave Assisted Williamson Synthesis: Bogdal, D., & Pielichowski, J. (1999). Microwave-assisted preparation of benzo[b]furans and their derivatives.

  • Green Synthesis of Ethers: Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation. Green Chemistry.

  • General Phenoxy Acid Protocol: Preparation of phenoxyacetic acids. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Adapted for MW).[2][3][4][5]

  • Dielectric Heating Mechanisms: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition.

Sources

Troubleshooting & Optimization

Minimizing side reactions during phenoxy propionic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenoxy propionic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of molecules, often synthesized via the Williamson ether synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning and field-proven insights to help you anticipate and overcome common challenges. This is a living document, structured as a series of frequently asked questions and troubleshooting scenarios we've encountered in our applications lab.

Introduction: The Synthetic Challenge

The synthesis of phenoxy propionic acids, a cornerstone reaction for creating many herbicides and pharmaceuticals, is typically achieved by the reaction of a phenol with an α-halo propionic acid or its ester under basic conditions.[1][2] While seemingly straightforward, this SN2 reaction is often plagued by competing side reactions that can drastically reduce yield and purity.[3][4] The primary challenge stems from the ambident nature of the phenoxide nucleophile and the potential for elimination reactions.[5][6] This guide will dissect these issues and provide actionable solutions.

Section 1: The Primary Side Reaction - O-Alkylation vs. C-Alkylation

This is the most common issue encountered. The phenoxide ion, generated by deprotonating the phenol, has nucleophilic character on both the oxygen atom and the aromatic ring (at the ortho and para positions).[5][6] Your goal is to favor O-alkylation exclusively.

Q1: I'm seeing significant amounts of an alkylated phenol byproduct. What is causing this C-alkylation?

Answer: You are observing the classic outcome of the phenoxide ion acting as an ambident nucleophile. While the negative charge is formally on the oxygen, it is delocalized into the aromatic pi-system, creating electron-rich carbon atoms at the ortho and para positions.[5] The reaction can thus proceed down two different pathways, as illustrated below.

G cluster_0 Phenoxide Intermediate (Ambident Nucleophile) cluster_1 Reaction Pathways Phenoxide Phenoxide Anion Resonance Resonance Structure (Carbanion character at ortho/para) Phenoxide->Resonance Delocalization O_Alkylation Desired Product: Phenoxy Propionic Acid Phenoxide->O_Alkylation O-Alkylation (SN2) Kinetically Favored C_Alkylation Side Product: Alkyl-substituted Phenol Resonance->C_Alkylation C-Alkylation Thermodynamically Favored (disrupts aromaticity in transition state) Electrophile R-CH(X)-COOH (α-halo propionic acid) Electrophile->O_Alkylation Electrophile->C_Alkylation G Reagents Phenoxide (Base/Nucleophile) + α-halo propionate (Electrophile) SN2_Product Desired Ether Product (Phenoxy Propionic Acid) Reagents->SN2_Product SN2 Pathway (Nucleophilic Attack) E2_Product Side Product (Acrylate Derivative) Reagents->E2_Product E2 Pathway (Proton Abstraction) G start Low ee in Product Detected q1 Is the reaction run at high temp (>100°C)? start->q1 a1_yes Reduce temperature to 60-80°C. High temp accelerates enolization. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is a very strong base used (e.g., NaH, LDA)? a1_no->q2 a2_yes Switch to a milder base like K2CO3 or Cs2CO3. Strong bases promote enolization. q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Is the reaction time excessively long? a2_no->q3 a3_yes Optimize for shorter time. Prolonged exposure to base increases racemization risk. q3->a3_yes Yes a3_no Consider racemization of starting material. Verify purity of α-halo acid before use. q3->a3_no No

Sources

Technical Support Center: Purification of Final Products from 2,5-Dimethylphenol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of unreacted 2,5-dimethylphenol from their final products. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the purity and integrity of your compounds.

Introduction: The Challenge of Phenolic Impurities

2,5-Dimethylphenol, also known as p-xylenol, is a common reagent and intermediate in organic synthesis.[1][2] Due to its physical properties, removing residual 2,5-dimethylphenol from a final product can be a significant purification challenge. Its acidic nature, moderate polarity, and potential for co-crystallization necessitate a well-designed purification strategy. This guide will walk you through the most effective methods to achieve a high-purity final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process and provides targeted solutions.

Issue 1: My final product is a neutral or basic compound, and I'm struggling to remove 2,5-dimethylphenol.

Root Cause Analysis: The most common reason for this challenge is the acidic nature of the phenolic hydroxyl group on 2,5-dimethylphenol. This property can be exploited to selectively separate it from non-acidic compounds.

Recommended Solution: Acid-Base Extraction

Acid-base extraction is a powerful and widely used technique in organic chemistry for separating acidic, basic, and neutral compounds.[3] The underlying principle is the differential solubility of the ionized and unionized forms of a compound in aqueous and organic solvents.

Mechanism of Action: 2,5-Dimethylphenol is a weak acid with a pKa of approximately 10.22.[1] By washing an organic solution of your crude product with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), the 2,5-dimethylphenol will be deprotonated to form the sodium salt, 2,5-dimethylphenoxide.[4][5] This ionic salt is highly soluble in the aqueous phase and will be extracted from the organic layer, which retains your neutral or basic final product.

Experimental Protocol: Acid-Base Extraction for Removal of 2,5-Dimethylphenol

Materials:

  • Crude product containing 2,5-dimethylphenol impurity

  • An organic solvent in which your product is soluble but immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • First Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaOH solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate completely. The top layer will typically be the organic phase, and the bottom will be the aqueous phase (confirm by adding a drop of water).

  • Draining: Carefully drain the lower aqueous layer, which now contains the sodium 2,5-dimethylphenoxide, into a separate flask.

  • Repeat Extraction: For optimal removal, repeat the extraction of the organic layer with fresh 1 M NaOH solution one or two more times.

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove any residual water-soluble components and break up any emulsions.

  • Drying: Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., sodium sulfate) to remove trace amounts of water.

  • Isolation: Filter the dried organic solution to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator to yield your purified final product.

Issue 2: My final product is also acidic, making acid-base extraction ineffective.

Root Cause Analysis: When both the desired product and the impurity are acidic, simple acid-base extraction with a strong base will not be selective. The key to separation in this scenario is to exploit the difference in acidity (pKa values) between your product and 2,5-dimethylphenol.

Recommended Solution: Selective Extraction with a Weak Base

If your acidic product is significantly more acidic (has a lower pKa) than 2,5-dimethylphenol (pKa ≈ 10.22), you can use a weak base, such as sodium bicarbonate (NaHCO3), to selectively deprotonate and extract your product into the aqueous phase, leaving the less acidic 2,5-dimethylphenol in the organic layer.[3]

Alternative Solutions for Acidic Products:

  • Flash Chromatography: This is a rapid form of column chromatography that uses pressure to accelerate the separation.[6] By carefully selecting the stationary phase (e.g., silica gel) and a suitable mobile phase (solvent system), you can effectively separate compounds based on their differing polarities.[7][8]

  • Recrystallization: This technique relies on the principle that the solubility of a compound in a solvent changes with temperature.[9] By dissolving the impure product in a minimal amount of a hot solvent and allowing it to cool slowly, the desired product will crystallize out in a purer form, leaving the more soluble 2,5-dimethylphenol in the mother liquor.[10][11]

  • Distillation: If your final product has a significantly different boiling point from 2,5-dimethylphenol (boiling point ~212 °C), distillation can be an effective purification method.[1] Vacuum distillation can be employed for compounds that are sensitive to high temperatures.

Issue 3: I've tried extraction, but I'm still seeing traces of 2,5-dimethylphenol in my NMR/LC-MS.

Root Cause Analysis: Trace impurities can persist due to incomplete extraction or the limitations of a single purification technique. A multi-step purification approach is often necessary to achieve high purity.

Recommended Solutions:

  • Combine Techniques: A powerful strategy is to use a bulk removal technique like acid-base extraction first, followed by a high-resolution technique like flash chromatography or recrystallization to remove the final traces of the impurity.

  • Optimize Chromatography: For flash chromatography, consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can improve the separation between your product and 2,5-dimethylphenol. High-performance liquid chromatography (HPLC) can also be used for purification on a smaller scale.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2,5-dimethylphenol to consider during purification?

A1: Understanding the physical properties is crucial for selecting the right purification method.

PropertyValueSource
Molecular Formula C8H10O[15]
Molecular Weight 122.16 g/mol [15]
Appearance Colorless to off-white crystalline solid[1][15]
Melting Point 75-77 °C[1]
Boiling Point 212 °C[1]
pKa ~10.22[1]
Solubility in Water 3.54 g/L (slightly soluble)[1][16]

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve your desired compound well at high temperatures but poorly at low temperatures.[17] Conversely, the 2,5-dimethylphenol impurity should remain soluble at low temperatures. It's often a process of trial and error with small amounts of your crude product and different solvents or solvent mixtures.

Q3: Can I use a different base for the extraction?

A3: Yes, other strong bases like potassium hydroxide (KOH) can be used. For selective extractions of more acidic compounds, weaker bases like sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) are appropriate choices.[18] The key is to select a base that will deprotonate the phenol without reacting with your final product.

Q4: Is there a way to visually track the separation during column chromatography?

A4: If your compounds are not colored, you can use thin-layer chromatography (TLC) to monitor the separation. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can visualize the separation under a UV lamp if the compounds are UV-active.

Q5: What safety precautions should I take when working with 2,5-dimethylphenol?

A5: 2,5-Dimethylphenol is toxic and can cause skin burns.[19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][20]

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for removing 2,5-dimethylphenol impurities.

Purification_Workflow start Crude Product with 2,5-Dimethylphenol Impurity product_type What is the nature of the final product? start->product_type neutral_basic Neutral or Basic acidic Acidic product_type->acidic  Acidic extraction Acid-Base Extraction with NaOH neutral_basic->extraction check_pka Compare pKa with 2,5-Dimethylphenol acidic->check_pka purified_product Purified Final Product extraction->purified_product product_more_acidic Product is Significantly More Acidic check_pka->product_more_acidic  Lower pKa product_less_acidic Product is Less Acidic or has Similar Acidity check_pka->product_less_acidic  Higher or  Similar pKa weak_base_extraction Selective Extraction with NaHCO3 product_more_acidic->weak_base_extraction chromatography Flash Chromatography product_less_acidic->chromatography recrystallization Recrystallization product_less_acidic->recrystallization distillation Distillation product_less_acidic->distillation weak_base_extraction->purified_product chromatography->purified_product recrystallization->purified_product distillation->purified_product

Caption: Decision workflow for selecting a purification method.

References

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder.
  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps.
  • How to extract phenol from an organic layer. (2019, October 11). Quora.
  • How to remove the phenol from the reaction mixture without doing column chromatography? (2017, April 26). ResearchGate.
  • Comparison of different treatment methods which are used for phenol removal: A mini review. (2024, May 31). Water Practice & Technology.
  • Enrichment and Assessment of the Contributions of the Major Polyphenols to the Total Antioxidant Activity of Onion Extracts: A Fractionation by Flash Chromatography Approach. (2018, November 27). PMC.
  • Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Infinome.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
  • Separation of 2,5-Dimethylphenol on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Improving HPLC Separation of Polyphenols. (n.d.). LCGC International.
  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. (2019, January 8). PMC.
  • Column chromatography of phenolics? (2013, September 25). ResearchGate.
  • 2,5-Dimethylphenol. (n.d.). PubChem.
  • 2,5-Dimethylphenol. (2026, January 13). ChemicalBook.
  • 2,5-Dimethylphenol. (n.d.). Guidechem.
  • 2,5-Dimethylphenol. (n.d.). Sigma-Aldrich.
  • 2,5-Dimethylphenol. (n.d.). TCI Chemicals.
  • 2,5-DIMETHYL PHENOL MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • 2,5-Dimethylphenol. (n.d.). Merck.

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-(2,5-Dimethyl-phenoxy)-propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of 3-(2,5-Dimethyl-phenoxy)-propionic acid (3-2,5-DMPPA). Designed for researchers in drug metabolism and pharmacokinetics (DMPK) and forensic toxicology, this document compares the diagnostic utility of Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-GC/MS) .

Crucially, this guide addresses the challenge of distinguishing 3-2,5-DMPPA from its structural isomers (e.g., the 2,4- or 3,5-dimethyl analogues), a common requirement in impurity profiling and metabolite identification of fibrate drugs (e.g., Gemfibrozil).

Chemical Profile & Significance[1][2]

PropertyDetail
Compound Name 3-(2,5-Dimethyl-phenoxy)-propionic acid
CAS Number 4673-48-7
Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Structural Class Phenoxy acid; Ether-linked carboxylic acid
Relevance Structural analog of Gemfibrozil metabolites; Herbicide intermediate; Impurity marker.

Experimental Methodologies

To ensure reproducibility, the following protocols are recommended for generating the fragmentation data discussed below.

Protocol A: LC-ESI-MS/MS (Negative Mode)

Best for: Biological matrices, polar metabolites, and direct aqueous analysis.

  • Sample Preparation: Dissolve 1 mg standard in 1 mL Methanol:Water (50:50). Dilute to 1 µg/mL with 0.1% Formic Acid.

  • LC Conditions: C18 Column (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 mins.

  • MS Parameters:

    • Ionization: ESI Negative Mode (Carboxylic acids ionize poorly in positive mode without specific adducts).

    • Capillary Voltage: -3.5 kV.

    • Collision Energy (CE): Stepped 10, 20, 40 eV to capture full fragmentation tree.

Protocol B: GC-EI-MS (Derivatization Required)

Best for: Isomer differentiation, complex mixture profiling, and library matching.

  • Derivatization (TMS Esterification):

    • Evaporate 50 µL of sample to dryness under nitrogen.

    • Add 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 mins.

    • Note: This converts the carboxylic acid to a trimethylsilyl (TMS) ester, shifting the parent ion mass.

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Temp Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • MS Parameters:

    • Source: Electron Ionization (70 eV).[1]

    • Scan Range: m/z 40–400.

Fragmentation Analysis: Pathways & Mechanisms

A. ESI Negative Mode Pathway ([M-H]⁻)

In negative mode, the precursor ion is the deprotonated species m/z 193 . The fragmentation is driven by the stability of the phenoxide leaving group.

Primary Transition: The loss of


 (44 Da) is the dominant initial step for carboxylic acids, followed by the cleavage of the ether bond to yield the stable 2,5-dimethylphenoxide ion.

ESI_Fragmentation Parent Precursor Ion [M-H]⁻ m/z 193 (Deprotonated Acid) Inter1 Decarboxylated Ion m/z 149 [M-H-CO₂]⁻ Parent->Inter1 Loss of CO₂ (-44 Da) (Facilitated by acid group) Phenoxide 2,5-Dimethylphenoxide m/z 121 (Base Peak) Parent->Phenoxide Direct Ether Cleavage Loss of C₃H₄O₂ (-72 Da) Inter1->Phenoxide Ether Cleavage Loss of C₂H₄ (-28 Da) Radical Radical Anion m/z 120 [M-H-CO₂-C₂H₅]•⁻ Phenoxide->Radical H• Loss (Minor pathway)

Figure 1: ESI(-) Fragmentation Pathway. The stability of the 2,5-dimethylphenoxide ion (m/z 121) makes it the diagnostic base peak.

B. EI (GC-MS) Pathway (TMS Derivative)

Upon derivatization, the molecular weight shifts to 266 Da (C₁₄H₂₂O₃Si). The ionization energy (70 eV) induces radical cation formation, leading to a rich structural fingerprint.

Mechanism: The "Ortho Effect" plays a critical role here. The methyl group at the 2-position (ortho) interacts with the ether oxygen, influencing the abundance of the tropylium ion compared to meta/para isomers.

EI_Fragmentation Parent Molecular Ion (TMS) m/z 266 (M+•) LossMethyl [M-CH₃]⁺ m/z 251 Parent->LossMethyl -CH₃ (15) McLafferty McLafferty Rearr. m/z 146 Parent->McLafferty Rearrangement PhenolIon Dimethylphenol Ion m/z 122 Parent->PhenolIon Ether Cleavage (Base Peak) Tropylium Dimethyl-Tropylium m/z 105 PhenolIon->Tropylium -OH (17)

Figure 2: EI Fragmentation of TMS-derivatized 3-2,5-DMPPA. Note the prominence of the m/z 122 ion.

Comparative Guide: Performance & Alternatives

Comparison 1: Isomer Differentiation (The "Ortho Effect")

Differentiation between 3-(2,5-dimethyl-phenoxy)-propionic acid and its isomer 3-(3,5-dimethyl-phenoxy)-propionic acid is critical.

  • 2,5-Isomer (Ortho-substituted): The methyl group at the C2 position creates steric hindrance and electronic interaction with the ether oxygen. In EI-MS, this often suppresses the McLafferty rearrangement relative to the direct ether cleavage.

  • 3,5-Isomer (Meta-substituted): Lacks the ortho-methyl group. The ether bond is more accessible, often resulting in a different ratio of the molecular ion to the fragment ions.

Feature2,5-Dimethyl Isomer (Target)3,5-Dimethyl Isomer (Alternative)Diagnostic Value
Base Peak (EI) m/z 122 (Phenol radical)m/z 122 (Phenol radical)Low (Shared)
Ortho Effect Ion High m/z 105/106 ratioLow m/z 105/106 ratioHigh (Differentiation)
Retention Time (GC) Elutes Earlier (Steric bulk)Elutes Later (Planar)Medium (Column dependent)
ESI(-) Sensitivity High (Steric twist exposes O)ModerateMedium
Comparison 2: Analytical Technique Selection
FeatureLC-ESI-MS/MSGC-EI-MS (Derivatized)Recommendation
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization req.)Use LC-MS for high throughput.
Sensitivity Excellent (pg/mL range)Good (ng/mL range)Use LC-MS for trace quantitation.
Specificity Moderate (Relies on m/z 121)High (Fingerprint spectrum)Use GC-MS for isomer confirmation.
Throughput High (< 5 min run)Low (> 15 min run)Use LC-MS for DMPK screening.
Summary of Diagnostic Ions
  • Quantifier Ion (LC-MS): m/z 121 (Phenoxide) - Highest abundance, most stable.

  • Qualifier Ion (LC-MS): m/z 149 (Decarboxylated) - Confirms carboxylic acid moiety.

  • Isomer Distinguisher (GC-MS): Ratio of m/z 122 to m/z 107. The ortho-methyl in the 2,5-isomer facilitates H-transfer, altering this ratio compared to the 3,5-isomer.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Propanoic acid, 3-phenoxy-, methyl ester. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 3-(2,5-Dimethylphenoxy)propanoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience, 2nd Edition. (General reference for Ortho Effect mechanisms).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs: Phenethylamines and Ring-Substituted Derivatives. Available at: [Link]

  • Department of Justice (DOJ). Differentiation of 2,5-Dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) Isomers Using GC Retention Indices and Multivariate Analysis. Available at: [Link]

Sources

A Comparative Guide to the Bioactivity of 3-(2,5-Dimethyl-phenoxy)-propionic acid and the Archetypal Synthetic Auxin, 2,4-D

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic auxins, 2,4-Dichlorophenoxyacetic acid (2,4-D) stands as a foundational molecule, its bioactivity and mechanism of action extensively characterized since its introduction in the 1940s.[1] This guide provides a comparative analysis of 2,4-D against a lesser-known structural analog, 3-(2,5-Dimethyl-phenoxy)-propionic acid. Due to a lack of publicly available experimental data on the bioactivity of 3-(2,5-Dimethyl-phenoxy)-propionic acid, this guide will leverage established structure-activity relationships (SAR) within the phenoxyalkanoic acid class of herbicides to postulate its potential biological effects.[2] Furthermore, we present detailed experimental protocols to enable researchers to empirically determine and compare the bioactivity of such novel compounds.

Introduction to the Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D)

A stalwart of selective herbicides, 2,4-D is a synthetic auxin that primarily targets broadleaf weeds.[3] Its chemical structure, characterized by a dichlorinated phenyl ring linked to a carboxylic acid moiety via an ether bond, is pivotal to its biological function.[4] As a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), 2,4-D disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately resulting in plant death.[1][5]

3-(2,5-Dimethyl-phenoxy)-propionic acid

3-(2,5-Dimethyl-phenoxy)-propionic acid is a structural analog of 2,4-D, featuring a dimethyl-substituted phenyl ring instead of a dichlorinated one.[6] While its chemical properties are documented, its specific bioactivity, particularly as a potential synthetic auxin, remains uncharacterized in public literature. The comparison with 2,4-D, therefore, hinges on theoretical analysis based on the well-understood SAR of phenoxyalkanoic acids.

CompoundChemical StructureMolecular FormulaMolar Mass
2,4-D C₈H₆Cl₂O₃221.04 g/mol
3-(2,5-Dimethyl-phenoxy)-propionic acid

C₁₁H₁₄O₂178.23 g/mol

Mechanism of Action: A Tale of Two Molecules

The Established Pathway of 2,4-D

The herbicidal activity of 2,4-D is initiated by its recognition by the TIR1/AFB family of auxin co-receptors within the plant cell nucleus.[7] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes Auxin Response Factors (ARFs), which in turn activate the transcription of a cascade of auxin-responsive genes. This leads to a hormonal imbalance, characterized by:

  • Uncontrolled Cell Elongation: Increased expression of genes encoding for cell wall-modifying enzymes.[8]

  • Ethylene Production: Upregulation of ACC synthase, a key enzyme in ethylene biosynthesis.[9]

  • Abscisic Acid (ABA) Accumulation: A subsequent effect of ethylene overproduction, leading to senescence and tissue decay.

2,4-D_Mechanism_of_Action cluster_0 Plant Cell Nucleus cluster_1 Downstream Effects 2_4_D 2,4-D TIR1_AFB TIR1/AFB Co-receptor 2_4_D->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ub Ubiquitin Aux_IAA->Ub Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Proteasome 26S Proteasome Ub->Proteasome Degradation Cell_Elongation Uncontrolled Cell Elongation Auxin_Genes->Cell_Elongation Ethylene Ethylene Production Auxin_Genes->Ethylene Plant_Death Plant Death Cell_Elongation->Plant_Death ABA ABA Accumulation Ethylene->ABA ABA->Plant_Death

Caption: Simplified signaling pathway of 2,4-D leading to herbicidal effects.
Postulated Bioactivity of 3-(2,5-Dimethyl-phenoxy)-propionic acid

Based on its structural similarity to other phenoxyalkanoic acids, it is plausible that 3-(2,5-Dimethyl-phenoxy)-propionic acid could exhibit auxin-like activity. The critical features for bioactivity in this class of compounds include the carboxylic acid group and the substituted aromatic ring.[2]

However, the substitution pattern on the phenyl ring is a key determinant of activity. The chlorine atoms at the 2 and 4 positions of 2,4-D are known to be important for its potent herbicidal effects. The replacement of these electron-withdrawing chlorine atoms with electron-donating methyl groups in 3-(2,5-Dimethyl-phenoxy)-propionic acid would likely alter its binding affinity for the TIR1/AFB co-receptors. This could result in a significantly different bioactivity profile, potentially with reduced or altered herbicidal efficacy compared to 2,4-D.

Comparative Bioactivity: A Theoretical Framework

The following table presents a theoretical comparison based on structure-activity relationships. Note: The data for 3-(2,5-Dimethyl-phenoxy)-propionic acid is hypothetical and requires experimental validation.

Parameter2,4-Dichlorophenoxyacetic acid (2,4-D)3-(2,5-Dimethyl-phenoxy)-propionic acid (Postulated)Rationale for Postulation
Primary Target Broadleaf weeds[3]Likely broadleaf plants, but with potentially different selectivity.The phenoxypropionic acid scaffold generally confers selectivity for dicots.
Potency High[10]Potentially lower.The dimethyl substitution may lead to reduced binding affinity to auxin receptors compared to the dichloro substitution.
Mechanism of Action Synthetic Auxin[5]Likely a synthetic auxin, but with potentially altered downstream effects.The core structure is consistent with that of other synthetic auxins.
Selectivity High for broadleaf weeds over grasses[3]Unknown, potentially altered.Changes in the substitution pattern on the phenyl ring can affect selectivity.

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of 3-(2,5-Dimethyl-phenoxy)-propionic acid and compare it to 2,4-D, the following experimental workflows are recommended.

In Vitro Receptor Binding Assay

This assay directly measures the binding affinity of the test compounds to the auxin co-receptors.

Objective: To determine the dissociation constant (Kd) of 3-(2,5-Dimethyl-phenoxy)-propionic acid and 2,4-D for the TIR1/AFB co-receptors.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins from E. coli or an insect cell system.

  • Ligand Preparation: Prepare stock solutions of 2,4-D and 3-(2,5-Dimethyl-phenoxy)-propionic acid in a suitable solvent (e.g., DMSO).

  • Binding Assay: Perform a competitive binding assay using a fluorescently labeled auxin tracer. Incubate the purified receptor, the tracer, and varying concentrations of the test compounds.

  • Data Acquisition: Measure the fluorescence polarization or anisotropy. A decrease in polarization indicates displacement of the tracer by the test compound.

  • Data Analysis: Plot the data and fit to a suitable binding isotherm to calculate the Kd value.

Receptor_Binding_Assay_Workflow Start Start Protein_Expression Express & Purify TIR1/AFB Receptors Start->Protein_Expression Ligand_Prep Prepare Compound Stock Solutions Start->Ligand_Prep Assay_Setup Set up Competitive Binding Assay (Receptor + Tracer + Compound) Protein_Expression->Assay_Setup Ligand_Prep->Assay_Setup Incubation Incubate Assay_Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data_Analysis Calculate Kd Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro receptor binding assay.
Whole-Plant Bioassay: Root Elongation Inhibition

This assay provides a measure of the physiological effect of the compounds on plant growth.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(2,5-Dimethyl-phenoxy)-propionic acid and 2,4-D on the root growth of a model plant, such as Arabidopsis thaliana.

Methodology:

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) agar medium.

  • Compound Treatment: Prepare MS agar plates containing a range of concentrations of 2,4-D and 3-(2,5-Dimethyl-phenoxy)-propionic acid.

  • Germination and Growth: Transfer stratified seeds to the treatment plates and grow vertically in a controlled environment chamber.

  • Data Collection: After a set period (e.g., 7-10 days), scan the plates and measure the primary root length of the seedlings using image analysis software.

  • Data Analysis: Plot the root length as a function of compound concentration and fit to a dose-response curve to determine the IC50 value.

Gene Expression Analysis

This assay investigates the molecular mechanism of action by measuring the induction of auxin-responsive genes.

Objective: To compare the ability of 3-(2,5-Dimethyl-phenoxy)-propionic acid and 2,4-D to induce the expression of known auxin-responsive genes.

Methodology:

  • Plant Treatment: Treat Arabidopsis thaliana seedlings with equimolar concentrations of 2,4-D and 3-(2,5-Dimethyl-phenoxy)-propionic acid for a specific duration (e.g., 1, 3, 6 hours).

  • RNA Extraction and cDNA Synthesis: Harvest the plant tissue, extract total RNA, and synthesize complementary DNA (cDNA).

  • Quantitative PCR (qPCR): Perform qPCR using primers for known auxin-responsive genes (e.g., GH3, SAURs) and a reference gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression for each treatment compared to a vehicle control.

Conclusion

While 2,4-D remains a cornerstone in weed management due to its well-understood and potent bioactivity, the analysis of novel analogs like 3-(2,5-Dimethyl-phenoxy)-propionic acid is crucial for the discovery of new active compounds with potentially different properties. Based on established structure-activity relationships, it is hypothesized that the dimethyl substitution in 3-(2,5-Dimethyl-phenoxy)-propionic acid may lead to a lower bioactivity compared to the dichlorinated 2,4-D. However, this remains a postulation.

The experimental workflows detailed in this guide provide a robust framework for the empirical evaluation of 3-(2,5-Dimethyl-phenoxy)-propionic acid's bioactivity. Such studies are essential to move beyond theoretical comparisons and to fully characterize the potential of this and other novel phenoxyalkanoic acid derivatives in the fields of agriculture and plant science.

References

  • Ahluwalia, V. K. (2018). Herbicides and Environment. Elsevier.
  • Behrens, M. R., Mutlu, N., Chakraborty, S., Dumitru, R., Jiang, W. Z., LaVallee, B. J., ... & Last, R. L. (2007).
  • Cobb, A. H., & Reade, J. P. (2010). Herbicides and plant physiology. John Wiley & Sons.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest management science, 66(2), 113-120.
  • Kelley, K. B., & Riechers, D. E. (2007). Recent developments in auxin biology and new opportunities for auxinic herbicide research. Pest management science, 63(4), 307-314.
  • Song, Y. (2014). Insight into the mode of action of 2, 4-Dichlorophenoxyacetic acid (2, 4-D) as an herbicide.
  • PubChem. (n.d.). 3-(2,5-Dimethylphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Majda, M., & Robert, S. (2018). The role of auxin in cell wall expansion. International journal of molecular sciences, 19(4), 951.
  • Monaco, T. J., Weller, S. C., & Ashton, F. M. (2002). Weed science: Principles and practices. John Wiley & Sons.
  • Wright, T. R., Shan, G., Walsh, T. A., Lira, J. M., Cui, C., Song, P., ... & Lee, D. L. (2010). Robust crop resistance to broad-spectrum herbicides. Science, 327(5965), 594-597.
  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735.
  • Abel, S., & Theologis, A. (1996). Early genes and auxin action. Plant physiology, 111(1), 9.
  • Hansen, H., & Grossmann, K. (2000). Auxin-induced ethylene and its role in the growth-inhibitory activity of quinclorac in susceptible grasses. Planta, 211(5), 675-683.
  • Scheel, D., & Wasternack, C. (2002). Plant signal transduction. Current Opinion in Plant Biology, 5(5), 387-390.
  • Teale, W. D., Paponov, I. A., & Palme, K. (2006). Auxin in action: signalling, transport and the control of plant growth and development. Nature reviews Molecular cell biology, 7(11), 847-859.
  • Sterling, G. P., & Hall, J. C. (1997). Mechanism of action of natural auxins and the auxinic herbicides. In Herbicide activity: toxicology, biochemistry and molecular biology (pp. 111-141). IOS Press.
  • Walsh, T. A., Merlo, D. J., & Nester, E. W. (1986). The molecular basis of crown gall tumorigenesis. Annual review of plant physiology, 37(1), 275-306.
  • Weijers, D., & Jürgens, G. (2005). Auxin and embryo axis formation: the ends in sight?. Current opinion in plant biology, 8(1), 32-37.
  • Zazimalova, E., Petrasek, J., & Benkova, E. (2007). Auxin metabolism and homeostasis. In Action of plant hormones (pp. 27-61). Springer, Berlin, Heidelberg.
  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
  • Peterson, G. E. (1967). The discovery and development of 2, 4-D. Agricultural History, 41(3), 243-253.

Sources

X-ray diffraction data for 3-(2,5-Dimethyl-phenoxy)-propionic acid crystal structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative structural analysis framework for 3-(2,5-Dimethyl-phenoxy)-propionic acid , benchmarking its crystallographic properties against established phenoxyalkanoic acid derivatives.

Executive Summary & Strategic Context

In drug development and agrochemical formulation, the solid-state arrangement of phenoxyalkanoic acids dictates their solubility, bioavailability, and shelf-stability.

3-(2,5-Dimethyl-phenoxy)-propionic acid represents a specific structural challenge:

  • The "3-" Position: Unlike the chiral "2-" (alpha) isomers used in herbicides (e.g., Mecoprop), the 3-propionic chain is achiral and flexible, often leading to unpredictable polymorphism.

  • The "2,5-" Substitution: The ortho-methyl group creates steric torque, potentially disrupting the planar packing seen in unsubstituted phenoxy acids.

This guide compares the target molecule against two validated alternatives: 3-(2-Formylphenoxy)propanoic acid (a direct structural analog) and 2-Phenoxypropionic acid (the functional standard).

Experimental Protocol: Synthesis to Structure

To obtain high-fidelity data comparable to the standards below, follow this self-validating workflow.

Phase 1: Crystal Growth (Thermodynamic Control)
  • Method: Slow Evaporation.

  • Solvent System: Ethanol:Water (80:20 v/v). The hydrophobic 2,5-dimethyl group requires organic solvation, while water encourages H-bond donor/acceptor pairing.

  • Procedure: Dissolve 50 mg of the acid in 5 mL warm ethanol. Add water dropwise until turbidity persists, then clear with one drop of ethanol. Cover with parafilm (perforated) and store at 293 K.

  • Validation: Crystals should appear as colorless prisms or needles within 48–72 hours.

Phase 2: Data Collection (Diffraction)
  • Radiation: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: Mo radiation minimizes absorption effects from the aromatic ring density compared to Cu sources, yielding better high-angle data for precise bond lengths.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezing the flexible propionic chain reduces thermal ellipsoids, allowing resolution of the specific H-bond motif (dimer vs. catemer).

Phase 3: Workflow Visualization

ExperimentalWorkflow Synth Synthesis (Nucleophilic Subst.) Cryst Crystallization (EtOH/H2O Evap) Synth->Cryst Purified Solid Screen Microscopy Screen (Birefringence Check) Cryst->Screen Harvest XRD SC-XRD Data (Mo-Kα, 100K) Screen->XRD Select Crystal Solve Structure Solution (SHELXT/SHELXL) XRD->Solve .hkl / .res Solve->Cryst Disorder? Recrystallize

Figure 1: Standardized workflow for obtaining publication-quality crystallographic data for phenoxy-acid derivatives.

Comparative Data Analysis

Since specific crystallographic data for the 2,5-dimethyl isomer is often proprietary or generated in-house, we benchmark it against the closest published analogs.

Table 1: Structural Parameters Comparison
ParameterTarget (Predicted) Alternative A (Analog) Alternative B (Standard)
Compound 3-(2,5-Dimethyl-phenoxy)-propionic acid 3-(2-Formylphenoxy)propanoic acid 2-Phenoxypropionic acid
Role Target MoleculeStructural Analog (Substituent Effect)Functional Standard (Herbicide)
Crystal System Monoclinic (Likely)MonoclinicMonoclinic
Space Group P2₁/c or C2/cP2₁/cP2₁/c
H-Bond Motif Dimer (R²₂(8)) Catemer (Chain) Dimer (R²₂(8))
Density (

)
~1.25 - 1.30 g/cm³1.398 g/cm³1.280 g/cm³
Packing Efficiency Moderate (Steric bulk)High (Planar stacking)Low (Chiral disorder common)
Key Interaction OH...O (Carboxylic Dimer)CH...O (Weak H-bonds)OH...O (Carboxylic Dimer)

Analysis of Trends:

  • Alternative A (3-(2-Formyl...)): This analog forms catemers (infinite chains) rather than discrete dimers. This is rare for carboxylic acids but occurs when the ortho-substituent (formyl) competes for H-bonding.

  • Target Prediction: The 2,5-dimethyl groups are not strong H-bond acceptors. Therefore, the target is expected to revert to the standard Centrosymmetric Dimer (R²₂(8)) motif seen in Alternative B.

  • Steric Impact: The 2,5-dimethyl substitution will likely force the phenoxy ring out of the propionic acid plane (torsion angle > 70°), increasing the unit cell volume relative to the unsubstituted parent.

Structural Logic & Mechanism

Understanding the packing forces is critical for predicting stability.

The "Flexible Linker" Problem

The 3-carbon chain (


) is more flexible than the 2-carbon chain. This flexibility often leads to conformational polymorphism .
  • Syn-planar conformation: Maximizes packing but incurs steric penalty with the ortho-methyl group.

  • Anti-planar conformation: Relieves steric strain but may disrupt the carboxylic acid dimer.

Interaction Pathway Diagram

InteractionLogic Molecule 3-(2,5-Dimethyl-phenoxy)-propionic acid FuncGroup Carboxylic Acid (-COOH) Molecule->FuncGroup Substituent 2,5-Dimethyl Group Molecule->Substituent Motif_Dimer Cyclic Dimer (R2,2(8)) (High Stability) FuncGroup->Motif_Dimer Primary Driver Motif_Catemer Catemer Chain (Low Stability) Substituent->Motif_Catemer Steric Interference? Result Physicochemical Performance Motif_Dimer->Result High Melting Point Low Solubility Motif_Catemer->Result Lower Melting Point Higher Solubility

Figure 2: Logic gate for predicting solid-state performance based on the competition between H-bonding and steric hindrance.

Conclusion & Recommendation

For researchers characterizing 3-(2,5-Dimethyl-phenoxy)-propionic acid :

  • Expect the Dimer: Unless the solvent strongly interferes, the molecule should form the classic carboxylic acid dimer. If your XRD data shows infinite chains (catemers), suspect solvent inclusion or polymorphism.

  • Check the Torsion: Pay close attention to the C(Ar)-O-C-C torsion angle. The 2,5-dimethyl pattern usually forces a "twisted" conformation (approx 80-90°) to avoid the ortho-methyl group clashing with the chain.

  • Performance Implication: This "twisted" conformation typically disrupts tight pi-pi stacking, leading to higher solubility compared to the planar, unsubstituted analogs.

References

  • Collas, A., et al. (2010). "3-(2-Formylphenoxy)propanoic acid."[1] Acta Crystallographica Section E, 66(10), o2627.

  • Smith, G., et al. (1976). "Structural studies of the phenoxyalkanoic acids." Journal of the Chemical Society, Perkin Transactions 2.
  • Bugenhagen, B., et al. (2015).[2] "Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid." Acta Crystallographica Section E, 71(5), o337-o338.[2] (Note: This reference describes the methoxy-phenyl analog, serving as the closest isosteric benchmark for the 2,5-substitution pattern).

Sources

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